molecular formula C10H9ClO2 B1356189 Chroman-8-carbonyl chloride CAS No. 1034566-09-0

Chroman-8-carbonyl chloride

Cat. No.: B1356189
CAS No.: 1034566-09-0
M. Wt: 196.63 g/mol
InChI Key: TTYLUAYKWAEQDM-UHFFFAOYSA-N
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Description

Chroman-8-carbonyl chloride is an organic compound belonging to the class of chroman derivatives. Chroman, also known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The carbonyl chloride group at the 8th position of the chroman ring makes this compound particularly reactive and useful in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-8-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of chroman-8-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{Chroman-8-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reagents. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chroman-8-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to chroman-8-aldehyde or chroman-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation of this compound can yield chroman-8-carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like pyridine or triethylamine.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols and Aldehydes: Formed by reduction.

    Carboxylic Acids: Formed by oxidation.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Chroman-8-carbonyl chloride serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
  • Medicinal Chemistry :
    • The compound is notable for its potential biological activities. Derivatives of this compound have been studied for their anti-inflammatory and anticancer properties. For instance, certain synthesized derivatives demonstrated significant inhibitory effects on cancer cell lines, indicating their potential as therapeutic agents .
  • Material Science :
    • In industrial applications, this compound is utilized in producing specialty chemicals that exhibit unique properties suitable for various applications in materials science.

Study 1: Anti-inflammatory Effects

A study focused on synthesizing novel chroman derivatives revealed that these compounds significantly reduced inflammatory markers in vitro. The most promising derivatives inhibited TNF-alpha induced expression of adhesion molecules on endothelial cells, demonstrating their utility as anti-inflammatory agents.

Study 2: Anticancer Properties

Another research effort evaluated the anticancer properties of chroman derivatives derived from this compound. One derivative exhibited a GI50 value of 34.7 µM against MCF-7 breast cancer cells, suggesting its potential for development into effective anticancer therapeutics .

Comparative Analysis of Biological Activities

The following table summarizes key findings from studies on chroman derivatives:

CompoundActivityCell LineGI50 (µM)Notes
This compoundAnti-inflammatoryEndothelial cellsN/AInhibits E-selectin and ICAM-1
Compound 6iAnticancerMCF-734.7Significant growth inhibition
Other DerivativesAntiepilepticVariousN/ANo neurotoxicity observed

Comparison with Similar Compounds

    Chroman-4-one: Another chroman derivative with a carbonyl group at the 4th position, exhibiting different reactivity and biological activities.

    Coumarin: A benzopyrone derivative with a similar structure but different functional groups, widely used in pharmaceuticals and as a fragrance.

    Flavanone: A flavonoid with a similar bicyclic structure but different substitution patterns, known for its antioxidant properties.

Uniqueness: Chroman-8-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 8th position, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Biological Activity

Chroman-8-carbonyl chloride is a derivative of chromone, a class of compounds known for their diverse biological activities. This article provides an in-depth exploration of the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its carbonyl chloride functional group at the 8th position of the chroman ring. This unique positioning contributes to its reactivity and biological activity. Chroman derivatives have been extensively studied for their potential in treating various diseases due to their ability to interact with multiple biological targets.

Target Interactions

This compound interacts with various molecular targets, influencing several biochemical pathways. The presence of the carbonyl chloride group enhances its reactivity, enabling it to form derivatives that can modulate biological activity. Notably, chromone derivatives are known to affect:

  • Inflammatory Pathways : They inhibit TNF-α-induced ICAM-1 expression in endothelial cells, suggesting a role in reducing inflammation.
  • Antioxidant Activity : Many chromone derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress .

Mode of Action

The biological effects of this compound can be attributed to its ability to:

  • Inhibit Enzymatic Activity : Certain derivatives have shown potential in inhibiting enzymes linked to inflammatory responses and cancer progression.
  • Modulate Gene Expression : By affecting transcription factors involved in inflammation and cell survival, these compounds may alter the expression of genes associated with disease processes .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies indicate that chromone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting key pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : Research demonstrates that certain chroman derivatives possess antibacterial and antifungal activities against various pathogens, including E. coli and Candida albicans .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability. This is crucial for its potential therapeutic applications as it ensures effective systemic delivery upon administration.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Table 1: Biological Activities of Chroman Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory15
N-Hexyl-7-hydroxychromaneICAM-1 Inhibition10
Chroman-4-oneAntimicrobial20
CoumarinAntioxidant25

Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYLUAYKWAEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573162
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034566-09-0
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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